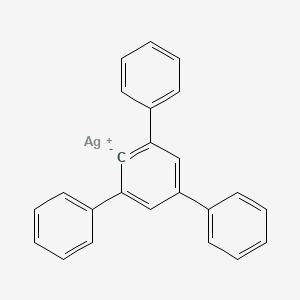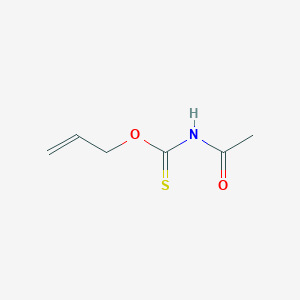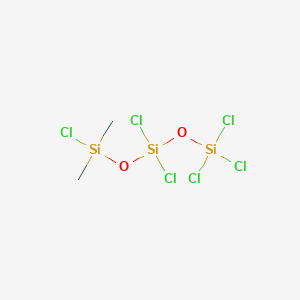
Methyl 2-methoxy-3-(3-methylphenyl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-methoxy-3-(3-methylphenyl)prop-2-enoate is an organic compound with the molecular formula C12H14O3. It is an ester derived from the reaction of methanol and 2-methoxy-3-(3-methylphenyl)prop-2-enoic acid. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methoxy-3-(3-methylphenyl)prop-2-enoate typically involves the esterification of 2-methoxy-3-(3-methylphenyl)prop-2-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-methoxy-3-(3-methylphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2-methoxy-3-(3-methylphenyl)prop-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of methyl 2-methoxy-3-(3-methylphenyl)prop-2-enoate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The compound’s effects are mediated through its ability to act as a substrate for enzymes involved in ester hydrolysis and other metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-(3-methylphenyl)prop-2-enoate
- Methyl 2-cyano-3-(3-fluorophenyl)prop-2-enoate
- Methyl (2E)-3-(4-methoxyphenyl)-2-propenoate
Uniqueness
Methyl 2-methoxy-3-(3-methylphenyl)prop-2-enoate is unique due to the presence of the methoxy group, which can influence its reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.
Propriétés
Numéro CAS |
113337-46-5 |
|---|---|
Formule moléculaire |
C12H14O3 |
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
methyl 2-methoxy-3-(3-methylphenyl)prop-2-enoate |
InChI |
InChI=1S/C12H14O3/c1-9-5-4-6-10(7-9)8-11(14-2)12(13)15-3/h4-8H,1-3H3 |
Clé InChI |
APNLSAQSTUMRBZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C=C(C(=O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



silane](/img/structure/B14299212.png)
![Trimethyl[(3-methyl-2,2-diphenyloxetan-3-yl)methyl]stannane](/img/structure/B14299213.png)


![2-[4-(3-Nitrophenyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14299239.png)
![[Bis(trimethylgermyl)methylene]bis(trimethylsilane)](/img/structure/B14299247.png)





![Ethoxy{3-[(oxiran-2-yl)methoxy]propyl}di(propan-2-yl)silane](/img/structure/B14299301.png)
![1,2,3,4,7,7-Hexachloro-5-(phenoxymethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14299308.png)
